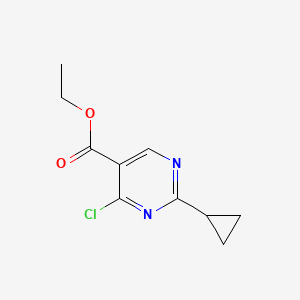

Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate

Description

Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate (CAS: 1044767-99-8) is a pyrimidine derivative characterized by three key substituents:

- Position 4: A chlorine atom.

- Position 2: A cyclopropyl group.

- Position 5: An ethyl carboxylate ester.

This compound serves as a critical intermediate in medicinal chemistry and agrochemical synthesis due to its versatile reactivity. The cyclopropyl group at position 2 introduces steric and electronic effects that influence its interactions in catalytic processes or binding to biological targets .

Properties

IUPAC Name |

ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-12-9(6-3-4-6)13-8(7)11/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSRPYXFKHJLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001167615 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-cyclopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044770-40-2 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-cyclopropyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044770-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-cyclopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-cyclopropylpyrimidine-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include:

Temperature: Typically maintained at room temperature or slightly elevated.

Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.

Solvent: Ethanol is used both as a reactant and a solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines, thiols, or alkoxides are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Formation of new derivatives with different functional groups.

Hydrolysis: Formation of 4-chloro-2-cyclopropylpyrimidine-5-carboxylic acid.

Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction.

Scientific Research Applications

Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The cyclopropyl group and the pyrimidine ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-Chloro-2-(Pyridin-3-yl)Pyrimidine-5-Carboxylate (CAS: 34775-04-7)

- Substituents :

- Position 2: Pyridin-3-yl (aromatic nitrogen-containing group).

- Position 4: Chlorine.

- Position 5: Ethyl carboxylate.

- Key Differences :

Ethyl 4-Chloro-2-Methylpyrimidine-5-Carboxylate (CAS: 2134-36-3)

- Substituents :

- Position 2: Methyl group.

- Position 4: Chlorine.

- Position 5: Ethyl carboxylate.

- Key Differences :

Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate

- Substituents :

- Position 2: Methylthio (–SCH₃).

- Position 4: Chlorine.

- Position 5: Ethyl carboxylate.

- Key Differences :

Ethyl 2-Chloro-4-Phenylpyrimidine-5-Carboxylate (CAS: 113271-89-9)

Table 1: Structural and Physicochemical Properties

Biological Activity

Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group at the second position of the pyrimidine ring and an ethyl ester functional group at the fifth position. Its unique structural characteristics influence its reactivity and interactions with biological targets, making it a candidate for various applications in drug development and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies have indicated that this compound may inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism. Additionally, it has been suggested that it could modulate protein-ligand interactions, potentially impacting metabolic pathways.

Biological Activities

1. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. In particular, studies have shown that similar pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Activity

this compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit essential kinases involved in cancer cell proliferation. For instance, compounds structurally related to this derivative were found to inhibit PfGSK3 and PfPK6 kinases with IC50 values indicating significant potency against malaria parasites, which may also translate to anticancer applications .

3. Anti-inflammatory Effects

Similar pyrimidine derivatives have shown promise in anti-inflammatory applications by inhibiting COX-2 enzyme activity. In one study, several compounds were tested for their ability to suppress COX enzyme activity, with notable IC50 values suggesting effective anti-inflammatory properties .

Inhibition of Kinases

A study conducted on pyrimidine derivatives demonstrated their ability to inhibit essential plasmodial kinases (PfGSK3 and PfPK6). The results are summarized in the table below:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | PfGSK3 | 698 ± 66 |

| Derivative X | PfPK6 | 500 ± 50 |

These findings suggest that this compound may possess significant potential as an antimalarial agent due to its kinase inhibition capabilities.

Anti-inflammatory Study

In another investigation focusing on anti-inflammatory effects, several pyrimidine derivatives were tested against COX enzymes. The results highlighted the following IC50 values:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | Not Determined | Not Determined |

These results indicate that some derivatives exhibit significant inhibitory effects on COX enzymes, which are key targets in the management of inflammatory diseases .

Summary Table of Biological Activities

The following table summarizes the various biological activities associated with this compound:

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step procedures involving pyrimidine core functionalization. A common approach includes:

- Chlorination : Introducing the chloro group at the 4-position using reagents like POCl₃ or PCl₅ under anhydrous conditions (analogous to methods in and ).

- Cyclopropane Introduction : Cyclopropane groups are typically added via nucleophilic substitution or cross-coupling reactions. For example, cyclopropyl boronic acids may be used in Suzuki-Miyaura couplings (inferred from ).

- Esterification : Ethyl ester formation via carboxylic acid activation (e.g., using DCC/DMAP) or direct alkylation (). Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (0–80°C), and catalyst screening (e.g., Pd catalysts for coupling steps) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and cyclopropane integrity. For example, cyclopropyl protons appear as distinct multiplets (δ 1.0–2.5 ppm) ().

- X-ray Crystallography : Resolves spatial arrangement, bond angles, and potential disorder. Software like SHELXL ( ) and ORTEP-3 ( ) refine structures and visualize thermal ellipsoids.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

Pyrimidine derivatives are explored as kinase inhibitors or antimicrobial agents. Key applications include:

- Scaffold for Analog Synthesis : Modifying the chloro and cyclopropyl groups to enhance binding affinity ().

- Biological Screening : Assays like enzyme inhibition (e.g., EGFR kinase) or bacterial growth inhibition (e.g., S. aureus) .

Advanced Research Questions

Q. How can structural ambiguities (e.g., disorder in crystallographic data) be resolved for this compound?

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered regions (e.g., cyclopropane ring or ester group rotations) ( ).

- Twinned Data Refinement : For twinned crystals, employ HKLF 5 format in SHELXL to deconvolute overlapping reflections ( ).

- Validation Tools : CheckCIF/PLATON identifies geometric outliers and validates hydrogen bonding networks .

Q. What mechanistic insights explain the reactivity of the chloro and cyclopropyl groups in cross-coupling reactions?

- Chloro Group : Acts as a leaving group in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). Reactivity is influenced by electron-withdrawing effects of the pyrimidine ring ( ).

- Cyclopropyl Ring : Strain energy (~27 kcal/mol) enhances susceptibility to ring-opening under acidic or oxidative conditions. Stability is maintained using mild bases (e.g., K₂CO₃) in reactions .

Q. How can computational modeling (e.g., DFT, docking) guide the design of derivatives?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites ( ).

- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., HIV-1 reverse transcriptase). Focus on hydrogen bonding with the pyrimidine core and steric fit of the cyclopropane .

Q. How should researchers address contradictions in reported synthetic yields or purity?

- Purity Analysis : Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, N within ±0.4% of theoretical) ().

- Yield Optimization : Replicate procedures with strict anhydrous conditions and inert atmospheres (N₂/Ar). Track intermediates via TLC to identify side reactions ().

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and FFP3 respirators if aerosolization is possible ().

- Ventilation : Use fume hoods for reactions involving volatile chlorinated solvents (e.g., CH₂Cl₂).

- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb spills using vermiculite .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposition above 150°C (TGA analysis recommended). Store at 2–8°C in amber vials to prevent photodegradation.

- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous buffers (pH > 7). Use anhydrous DMSO for biological assays .

Q. What strategies improve the purification of synthetic intermediates?

- Column Chromatography : Use gradient elution (hexane/EtOAc 10:1 to 1:1) to separate regioisomers.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Monitor via melting point consistency (±2°C) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.